![molecular formula C15H9N5O3S2 B2838776 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1421500-50-6](/img/structure/B2838776.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
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Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H9N5O3S2 and its molecular weight is 371.39. The purity is usually 95%.
The exact mass of the compound N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Photovoltaics (OPVs)
This compound is utilized in the development of organic photovoltaic cells due to its excellent light absorption properties and ability to facilitate efficient charge transfer. The benzothiadiazole unit acts as an electron acceptor, enhancing the photovoltaic performance by improving the separation of charge carriers .
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound serves as an emissive material. Its unique structure allows for high photoluminescence efficiency and stability, making it suitable for use in display technologies and lighting applications. The thiophene and oxazole units contribute to the compound’s ability to emit light efficiently .
Chemical Sensors
The compound’s sensitivity to changes in its environment makes it an excellent candidate for chemical sensors. It can detect various analytes through changes in its optical properties, such as fluorescence or absorbance, making it useful in environmental monitoring and medical diagnostics .
Photocatalysis
Due to its strong light absorption and stability, this compound is used in photocatalytic applications. It can drive chemical reactions under light irradiation, such as the degradation of pollutants or the production of hydrogen from water, contributing to sustainable energy solutions .
Biological Imaging
The compound’s fluorescence properties make it suitable for biological imaging. It can be used to label and visualize biological molecules and structures in living cells, aiding in the study of cellular processes and disease mechanisms .
Drug Development
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer or neurological disorders .
Molecular Electronics
The compound’s electronic properties are leveraged in the field of molecular electronics. It can be used to construct molecular circuits and devices, contributing to the development of nanoscale electronic components .
Materials Science
In materials science, this compound is used to develop new materials with specific properties, such as conductivity or mechanical strength. Its incorporation into polymers or composites can enhance the performance of materials used in various industrial applications .
These applications highlight the versatility and importance of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide in scientific research and technological advancements.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O3S2/c21-13(8-4-5-24-7-8)18-15-17-11(6-23-15)14(22)16-9-2-1-3-10-12(9)20-25-19-10/h1-7H,(H,16,22)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYSCWATWIFXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide |
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